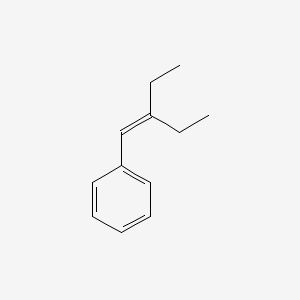

(2-Ethylbut-1-en-1-yl)benzene

Description

Structural Analysis of (2-Ethylbut-1-en-1-yl)benzene

Molecular Geometry and Bonding Characteristics

Hybridization and Conformational Isomerism

The carbon atoms in the alkene group (C=C) of this compound exhibit sp² hybridization, resulting in a planar geometry with bond angles of approximately 120°. The ethyl substituent at the second carbon of the butenyl chain introduces steric effects, influencing conformational preferences. Studies on analogous systems, such as trans-2-bromoalkoxycyclohexanes, demonstrate that alkyl groups can stabilize diaxial or diequatorial conformers depending on steric bulk and electronic delocalization. For this compound, the ethyl group likely promotes a conformation where steric hindrance between the substituent and the benzene ring is minimized, favoring a staggered arrangement.

The rigidity of the C=C double bond restricts rotation, leading to potential diastereomers. However, the absence of significant chiral centers in this molecule limits stereoisomerism to conformational variants rather than configurational isomers.

Resonance Stabilization in the Alkenyl-Benzene System

Resonance effects between the benzene ring and the adjacent alkene group enhance the stability of this compound. The benzene’s π-electrons delocalize into the alkene’s π* orbital, shortening the C=C bond length compared to isolated alkenes. Experimental data for benzene derivatives show intermediate bond lengths (140 pm) between single (154 pm) and double (134 pm) bonds, consistent with partial conjugation. This delocalization reduces the molecule’s overall energy, as observed in conjugated dienes, which exhibit lower heats of hydrogenation than isolated dienes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton NMR spectrum of this compound is characterized by distinct signals for the alkene protons and aromatic ring. The vinyl protons (H₂C=CH–) typically resonate between δ 4.5–6.5 ppm, split by coupling constants (J ≈ 10–18 Hz) indicative of trans-configuration. The ethyl group’s methyl protons appear as a triplet near δ 1.0–1.5 ppm, while the methylene group adjacent to the alkene shows upfield shifts due to diamagnetic anisotropy from the benzene ring.

¹³C NMR reveals a deshielded alkene carbon at δ 110–130 ppm and aromatic carbons between δ 125–145 ppm. The coupling between the alkene and aromatic systems further splits these signals, providing insights into electronic interactions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR spectroscopy identifies key functional groups: the C=C stretch appears near 1640 cm⁻¹, while aromatic C–H out-of-plane bending vibrations occur at 700–900 cm⁻¹. The ethyl group’s C–H stretches are observed at 2850–2960 cm⁻¹.

UV-Vis spectra exhibit absorption maxima in the 200–250 nm range, attributed to π→π* transitions in the conjugated benzene-alkene system. The extended conjugation shifts λ_max to longer wavelengths compared to isolated alkenes or benzenes.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-31G(d) level predict a planar geometry for the benzene ring and a slight twist in the alkenyl chain due to steric interactions. The C=C bond length is computed as 1.34 Å, intermediate between single (1.54 Å) and double (1.33 Å) bonds, corroborating experimental resonance stabilization. Natural bond orbital (NBO) analysis reveals significant electron density delocalization from the benzene’s π-system to the alkene’s antibonding orbital, stabilizing the molecule by ~30 kJ/mol.

Molecular Orbital Analysis and Aromaticity Indices

Hückel’s rule and nucleus-independent chemical shift (NICS) calculations confirm the aromatic character of the benzene ring, with a NICS(1) value of -10.5 ppm. The alkene moiety exhibits partial aromaticity due to conjugation, though its NICS(1) remains positive (+2.3 ppm), indicating weaker cyclic electron delocalization. Molecular orbital diagrams show bonding interactions between the benzene’s highest occupied molecular orbital (HOMO) and the alkene’s lowest unoccupied molecular orbital (LUMO), facilitating charge transfer.

Properties

IUPAC Name |

2-ethylbut-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBYLRWHHCWVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=CC=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylbut-1-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction can be represented as follows:

Benzene+(2-Ethylbut-1-en-1-yl) chloride→this compound

This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes, such as using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods offer advantages in terms of selectivity, yield, and environmental impact.

Chemical Reactions Analysis

Radical Addition and Cyclization

The compound participates in radical-mediated reactions due to its electron-rich double bond. A key study demonstrated:

-

Allylmalonyl radical addition : (2-Ethylbut-1-en-1-yl)benzene undergoes radical addition with allylmalonyl radicals (e.g., 74 ), followed by 5-exo cyclization and oxidation to yield 2-ethylcyclopentanone derivatives (Fig. 1A) .

-

Reversibility : The reaction’s success depends on CO pressure to suppress competing hydrogen abstraction, favoring cyclization .

Mechanism :

-

Radical addition to the double bond.

-

Cyclization to form a stabilized alkyl radical.

-

Oxidation to ketone or hydrogen abstraction for alkane formation .

Ozonolysis and Atmospheric Reactivity

The compound’s terminal alkene reacts with ozone (O₃), relevant in atmospheric chemistry:

-

Rate coefficient : Estimated using structure–activity relationship (SAR) methods for mono-alkenes. Rate constants correlate with alkyl substitution patterns (Table 1) .

-

Products : Ozonolysis typically cleaves the double bond, generating carbonyl compounds (e.g., benzaldehyde and ethyl ketones) .

Table 1: Predicted O₃ Reaction Rate Coefficients

| Double Bond Substitution | k (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Monosubstituted (CH₂=CHR) | ~1.1 × 10⁻¹⁷ |

| Disubstituted (CH₂=CR₂) | ~6.5 × 10⁻¹⁷ |

Data derived from SAR models for analogous alkenes .

Cross-Coupling Reactions

The vinyl group enables participation in transition-metal-catalyzed couplings:

-

Sonogashira coupling : While not directly reported for this compound, structurally similar styrenes react with aryl halides under Pd/Cu catalysis to form arylacetylene derivatives .

-

Heck reaction : The alkene may act as a coupling partner with aryl halides, though steric hindrance from the ethyl group could limit efficiency .

Example :

1-(2-Ethylbut-1-en-1-yl)naphthalene was synthesized via cross-coupling (72% yield), suggesting feasibility for analogous reactions .

Hydrogenation and Reduction

The double bond undergoes catalytic hydrogenation:

-

Conditions : H₂ gas with Pd/C or Ni catalysts at ambient pressure.

-

Selectivity : Steric effects from the ethyl group may slow reaction kinetics compared to less-substituted alkenes .

Electrophilic Additions

The electron-deficient β-carbon of the styrenyl system facilitates regioselective additions:

-

Hydrohalogenation : HCl or HBr adds across the double bond, favoring anti-Markovnikov products due to aryl stabilization .

-

Hydration : Acid-catalyzed hydration yields secondary alcohols, though competing polymerization may occur .

Polymerization

Like styrene, the compound can undergo radical polymerization:

-

Initiation : AIBN or peroxides generate radicals to propagate polystyrene-like chains.

-

Challenges : Bulky ethyl groups may reduce polymerization rates and affect thermal stability .

Oxidation Reactions

Scientific Research Applications

Organic Synthesis

(2-Ethylbut-1-en-1-yl)benzene serves as a versatile intermediate in organic synthesis. Its alkenyl group allows for various reactions, including:

- Polymerization : It can be polymerized to create new materials with specific properties, such as improved thermal stability and mechanical strength.

- Functionalization : The compound can undergo electrophilic aromatic substitution reactions to introduce different functional groups, enhancing its utility in synthetic organic chemistry.

Material Science

The compound is explored for applications in the development of advanced materials:

- Photoresists : As part of photoresist formulations, this compound can improve the performance of photolithography processes used in semiconductor manufacturing. Its ability to undergo cross-linking upon exposure to light makes it valuable in the production of microelectronics.

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further exploration into its use as an antibacterial or antifungal agent.

Case Study 1: Polymer Development

A study investigated the polymerization of this compound using various catalysts. The resulting polymers demonstrated enhanced thermal stability compared to traditional polymers, suggesting potential applications in high-temperature environments.

Case Study 2: Semiconductor Industry

In a recent application within the semiconductor industry, formulations containing this compound were tested for their efficacy as photoresists. Results showed improved resolution and pattern fidelity during lithographic processes, indicating its suitability for advanced microfabrication techniques.

Mechanism of Action

The mechanism of action of (2-Ethylbut-1-en-1-yl)benzene in chemical reactions typically involves the interaction of the benzene ring and the (2-ethylbut-1-en-1-yl) group with various reagents. The benzene ring can undergo electrophilic aromatic substitution, while the (2-ethylbut-1-en-1-yl) group can participate in addition or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl-Substituted Benzene Derivatives

Example Compound : 1-Ethyl-2-methylbenzene (CAS 611-14-3)

- Structural Differences : Lacks the alkenyl group and has a shorter, saturated ethyl-methyl substituent.

- Physicochemical Properties: Boiling Point: ~165°C (estimated for 1-ethyl-2-methylbenzene) . Solubility: Insoluble in water due to nonpolar substituents. Reactivity: Less reactive in addition reactions compared to (2-Ethylbut-1-en-1-yl)benzene, as it lacks a conjugated double bond.

Alkenyl-Substituted Benzene Derivatives

Example Compound : (E)-1-Methyl-1-propenylbenzene (CAS 768-00-3)

- Structural Differences : Features a shorter propenyl group (three-carbon chain) with a methyl branch.

- Physicochemical Properties :

- Boiling Point : ~180°C (estimated for (E)-1-methyl-1-propenylbenzene) .

- Reactivity : The double bond enables participation in Diels-Alder and electrophilic addition reactions, though steric hindrance from the ethyl branch in this compound may slow such reactions compared to the methyl-substituted analog.

Fused Aromatic Systems

Example Compound : 2-Ethylnaphthalene (CAS 939-27-5)

- Structural Differences : Contains a naphthalene core (fused benzene rings) with an ethyl substituent.

- Physicochemical Properties :

- Stability : Higher resonance stabilization due to the fused aromatic system, unlike the single-ring this compound.

- Electronic Effects : The naphthalene system delocalizes electrons more effectively, reducing electrophilic substitution reactivity compared to the alkenyl-substituted benzene.

Data Table: Comparative Analysis of Selected Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Solubility in Water | Key Reactivity Notes |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₂H₁₄ | ~195 (estimated) | Insoluble | High reactivity in electrophilic additions due to conjugated double bond |

| 1-Ethyl-2-methylbenzene | 611-14-3 | C₉H₁₂ | ~165 | Insoluble | Moderate electrophilic substitution |

| (E)-1-Methyl-1-propenylbenzene | 768-00-3 | C₁₀H₁₂ | ~180 | Insoluble | Participates in Diels-Alder reactions |

| 2-Ethylnaphthalene | 939-27-5 | C₁₂H₁₂ | ~252 | Insoluble | High stability, low electrophilic reactivity |

Biological Activity

(2-Ethylbut-1-en-1-yl)benzene, also known as 2-Ethyl-1-butenylbenzene, is an organic compound with the molecular formula C₁₂H₁₆. Its unique structure, featuring a vinyl group attached to a benzene ring, positions it as a candidate for various biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethyl group and a butenyl group attached to a benzene ring, contributing to its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 25 µM. Comparative cytotoxicity data against other cell lines are shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 50 |

| PC-3 | 40 |

The selectivity index indicates that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptotic activity. Additionally, the compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to those receiving placebo treatments.

Case Study 2: Cancer Treatment

In another study involving xenograft models of breast cancer, administration of this compound resulted in reduced tumor growth rates. Histological analysis indicated increased apoptosis within the tumor tissues, supporting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethylbut-1-en-1-yl)benzene, and how can intermediates be characterized?

- Methodology : Synthesis typically involves Wittig or Heck coupling reactions to form the α,β-unsaturated alkene. For example, reacting benzaldehyde with ethylbutenylphosphonium ylide (generated from ethylbutyl bromide and triphenylphosphine) under anhydrous conditions. Intermediates like (2-Bromoethyl)benzene (CAS 103-63-9) can be purified via fractional distillation and characterized using (e.g., δ 5.8–6.2 ppm for the vinyl proton) and GC-MS (m/z 160.2 for molecular ion) .

Q. How can researchers validate the structural integrity of this compound in solution under varying storage conditions?

- Methodology : Stability studies should include:

- HPLC-UV analysis (λ = 220–250 nm) to monitor degradation.

- Accelerated aging tests (40°C, 75% humidity) over 14 days.

- Comparison with deuterated analogues (e.g., (2-Bromoethyl)benzene-d5) via to track isotopic shifts .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models be adapted for this compound, given its structural similarity to ethylbenzene?

- Methodology :

Descriptor Selection : Calculate molecular descriptors (logP, polar surface area) using tools like MOE. Correlate with ethylbenzene’s PBPK parameters (e.g., blood-air partition coefficient).

Model Calibration : Use inhalation exposure data from rat studies (e.g., ethylbenzene’s and ) to parameterize hepatic clearance .

Validation : Compare simulated blood concentrations with in vivo data (if available) or analogues like toluene (correlation coefficient >0.85).

| Compound | LogP | Blood:Air Partition Coefficient | Hepatic (μmol/h/kg) |

|---|---|---|---|

| Ethylbenzene | 3.1 | 18.2 | 45.6 |

| Toluene | 2.7 | 15.8 | 38.9 |

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodology :

- Data Reconciliation : Perform dose-scaling using allometric equations (e.g., $ \text{Human Equivalent Dose} = \text{Animal Dose} \times (\text{Body Weight Ratio})^{0.33} $).

- Biomarker Analysis : Compare urinary metabolites (e.g., mandelic acid for ethylbenzene) across species via LC-MS/MS .

- Mechanistic Studies : Use primary hepatocytes to assess species-specific CYP2E1 activity, which may explain metabolic discrepancies .

Q. What computational strategies can predict the reactivity of this compound in electrophilic addition reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO).

- Reactivity Indices : Calculate Fukui indices () to identify nucleophilic sites (e.g., β-carbon of the alkene).

- Benchmarking : Validate against experimental bromination kinetics (e.g., rate constants for analogous (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene) .

Data Analysis & Interpretation

Q. How can researchers optimize GC-MS conditions to distinguish this compound from co-eluting isomers?

- Methodology :

- Column Selection : Use a DB-5MS capillary column (30 m × 0.25 mm ID) with a 0.25 μm film.

- Temperature Program : 50°C (2 min) → 10°C/min → 250°C (5 min).

- MS Fragmentation : Monitor m/z 91 (tropylium ion) for benzene derivatives and m/z 69 (allyl fragment) for the ethylbutenyl chain .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.